A-192621 - 195529-54-5

A-192621

Catalog Number: EVT-257594
CAS Number: 195529-54-5
Molecular Formula: C33H38N2O6
Molecular Weight: 558.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-192621 is an endothelin-B antagonist. A-192621 markedly enhanced MAP, TPR, and mesenteric, and the renal constrictor effects of ET-1. A-192621 was more effective than IRL-2500 in blocking IRL-1620-induced vasoconstriction, but both augmented constrictor responses to ET-1.
Overview

A-192621 is a selective antagonist of the endothelin-B receptor, a member of the endothelin receptor family that plays a crucial role in various physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation. This compound has garnered attention in cardiovascular research and oncology due to its potential therapeutic applications.

Source

A-192621 was developed by Abbott Laboratories and is recognized for its significant selectivity towards the endothelin-B receptor compared to other receptors in the endothelin family. It has been utilized in various preclinical studies to explore its effects on vascular function and tumor biology .

Classification

A-192621 belongs to the class of endothelin receptor antagonists, specifically targeting the endothelin-B receptor. It is classified under the broader category of peptide antagonists due to its mechanism of interfering with peptide-receptor interactions.

Synthesis Analysis

Methods

The synthesis of A-192621 involves multiple steps typical for peptide-based compounds. The process generally begins with the assembly of amino acids in a specific sequence using solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and structure of the resulting peptide.

Technical Details

  • Solid-Phase Peptide Synthesis: This technique involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each step includes deprotection and coupling reactions to form peptide bonds.
  • Purification: After synthesis, crude A-192621 is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.
  • Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its molecular weight and structure .
Molecular Structure Analysis

Structure

A-192621's molecular structure consists of a series of amino acids linked by peptide bonds, featuring specific functional groups that confer its biological activity. The compound's structure allows it to bind selectively to the endothelin-B receptor.

Data

  • Molecular Formula: C₁₉H₂₃N₃O₃S
  • Molecular Weight: 373.47 g/mol
  • CAS Number: 195529-54-5

The structural formula reveals key functional groups that facilitate interaction with target receptors, enhancing its selectivity as an antagonist .

Chemical Reactions Analysis

Reactions

A-192621 primarily functions through competitive inhibition at the endothelin-B receptor site. Upon administration, it blocks the binding of endogenous endothelins, thereby preventing downstream signaling pathways associated with vasoconstriction and cell proliferation.

Technical Details

The compound's efficacy can be assessed through various in vitro assays measuring receptor binding affinity and functional responses in cell lines expressing endothelin receptors. These studies often employ radiolabeled ligands to quantify binding interactions .

Mechanism of Action

Process

A-192621 exerts its pharmacological effects by selectively blocking the endothelin-B receptor, which is implicated in numerous physiological processes such as vascular tone regulation and cellular growth responses. By inhibiting this receptor, A-192621 reduces vasoconstriction and may have anti-proliferative effects on certain cell types.

Data

Research indicates that A-192621 significantly alters vascular responses in animal models, demonstrating its potential for managing conditions characterized by excessive endothelin activity, such as hypertension and heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pH: Typically neutral
  • Melting Point: Not extensively characterized but expected to be consistent with similar compounds.

These properties are essential for formulating A-192621 for therapeutic use, influencing its bioavailability and pharmacokinetics .

Applications

Scientific Uses

A-192621 has been explored for various applications in scientific research:

  1. Cardiovascular Research: Investigated for its role in modulating vascular responses and potential benefits in treating hypertension.
  2. Oncology: Studied for effects on glioma cell viability, suggesting a role in cancer therapy by targeting tumor microenvironments influenced by endothelins .
  3. Neuroscience: Research indicates potential applications in pain management by modulating nociceptive pathways associated with endothelin signaling .
Introduction to Endothelin Receptor Biology and Therapeutic Targeting

Role of Endothelin-1 in Cardiovascular and Renal Pathophysiology

Endothelin-1 (ET-1) is a 21-amino acid peptide that serves as one of the most potent vasoconstrictors in human physiology. It is primarily synthesized by vascular endothelial cells through a multi-step enzymatic process involving preproendothelin conversion to big ET-1 by furin-type proteases, followed by endothelin-converting enzyme (ECE)-mediated cleavage to the mature peptide [8]. In cardiovascular pathophysiology, ET-1 promotes vascular smooth muscle cell proliferation, inflammation, and oxidative stress, contributing to conditions such as hypertension, pulmonary arterial hypertension, and heart failure. Elevated ET-1 levels correlate with increased vascular resistance and cardiac remodeling, as evidenced by left ventricular hypertrophy in pressure-overload models [7]. In renal physiology, ET-1 regulates glomerular filtration rate, sodium reabsorption, and water balance through autocrine and paracrine actions on tubular epithelial cells and mesangial cells [2]. Dysregulation of the ET-1 system manifests in chronic kidney disease, where ET-1 overexpression promotes glomerulosclerosis, interstitial fibrosis, and aberrant extracellular matrix remodeling through matrix metalloproteinase (MMP) activation [3].

Functional Dichotomy of ETA and ETB Receptor Subtypes in Vasoregulation

The biological effects of endothelins are mediated through two G protein-coupled receptor subtypes: ETA and ETB. These receptors exhibit distinct localization patterns and physiological functions:

Table 1: Functional Characteristics of Endothelin Receptors

ReceptorPrimary LocalizationBinding AffinityVascular FunctionRenal Function
ETAVascular smooth muscle cellsET-1 > ET-2 >> ET-3VasoconstrictionCell proliferationHypertrophyMesangial contractionGlomerular dysfunction
ETBEndothelial cellsRenal epitheliumET-1 = ET-2 = ET-3Endothelium-dependent vasodilation (NO/PGI2)ET-1 clearanceNatriuresisDiuresisMedullary blood flow regulation

ETA receptors predominate on vascular smooth muscle cells and mediate sustained vasoconstriction, cellular proliferation, and pathological remodeling. In contrast, ETB receptors on endothelial cells stimulate nitric oxide (NO) and prostacyclin (PGI2) release, promoting vasodilation [5] [8]. The ETB receptor also serves as a clearance receptor for circulating ET-1, particularly in pulmonary, renal, and hepatic vascular beds. This clearance function was demonstrated in studies where ETB blockade with A-192621 increased plasma immunoreactive ET-1 (irET-1) levels by 5-10 fold in rats [6]. Renal ETB receptors in the inner medullary collecting duct modulate sodium and water excretion, creating a complex physiological interplay between vasoconstrictive and natriuretic functions within the endothelin system [3].

Rationale for Selective ETB Receptor Antagonism in Disease Models

The development of A-192621 addressed a critical need for highly selective pharmacological tools to dissect ETB-specific functions independent of ETA blockade. Mixed ETA/ETB antagonists like bosentan demonstrate therapeutic efficacy in pulmonary hypertension but cannot differentiate receptor-specific effects [8]. Selective ETB antagonism provides unique insights into:

  • ET-1 clearance mechanisms: ETB blockade elevates plasma ET-1 levels, enabling quantification of receptor-mediated clearance capacity [6]
  • Neurovascular interactions: ETB receptors on sensory neurons modulate pain pathways and neurogenic inflammation
  • Tumor biology: ETB activation in melanoma influences metastasis through MMP-2/9 activation and cadherin switching [1]
  • Cardiomyocyte hypertrophy: ETB receptors contribute to protein synthesis pathways in ventricular myocytes [7]The 636-fold selectivity of A-192621 for ETB over ETA receptors (Ki = 8.8 nM vs. 5600 nM) makes it an indispensable tool for investigating these pathological processes without confounding ETA blockade [4] [9].

Properties

CAS Number

195529-54-5

Product Name

A-192621

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C33H38N2O6

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C33H38N2O6/c1-4-16-39-25-13-10-23(11-14-25)32-30(33(37)38)26(24-12-15-27-28(17-24)41-20-40-27)18-35(32)19-29(36)34-31-21(5-2)8-7-9-22(31)6-3/h7-15,17,26,30,32H,4-6,16,18-20H2,1-3H3,(H,34,36)(H,37,38)/t26-,30-,32+/m1/s1

InChI Key

LQEHCKYYIXQEBM-FUKIBTTHSA-N

SMILES

CCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(2R-(2alpha,3beta,4alpha)-4-(1,3-benzodioxol-5-yl)-1-(2-(2,6-diethylphenyl)amino)-2-oxoethyl)-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid
A 192621
A-192621
A192621

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O

Isomeric SMILES

CCCOC1=CC=C(C=C1)[C@H]2[C@@H]([C@H](CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.